1-甲基吡啶碘化物

描述

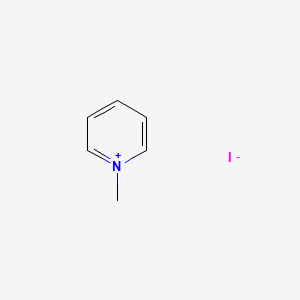

1-Methylpyridinium iodide is a compound used in organic synthesis. It is known to activate the hydroxy group of alcohols and carboxylic acids, and is used to synthesize derivatives of esters, lactones, amides, lactams, and ketenes from the corresponding carboxylic acids .

Synthesis Analysis

The synthesis of 1-Methylpyridinium iodide has been reported in various studies. For instance, it has been used as a reagent in the synthesis of peptides . Another study reported the synthesis of ionic liquids with the tetrachloroferrate anion and varying cations .

Chemical Reactions Analysis

1-Methylpyridinium iodide is known to participate in various chemical reactions. It is commonly used in organic synthesis for the activation of the hydroxy group of alcohols and carboxylic acids . It is also used in the synthesis of derivatives of esters, lactones, amides, lactams, and ketenes from the corresponding carboxylic acids .

科学研究应用

Organic Synthesis

1-Methylpyridinium iodide is utilized in organic synthesis, particularly in the formation of viologens . These compounds are advantageous for synthesizing functional materials due to their versatile structure, which allows for embedding additional conjugated moieties . This makes them a convenient platform for organic semiconductors and other energy-related uses.

Optoelectronics

The compound’s derivatives have been explored for use in optoelectronic applications . For instance, extended viologens containing bithiophene have shown multiple absorption and emission bands, which are of potential interest for various optoelectronic applications like OLEDs, OFETs, OSCs, and sensors .

Nonlinear Optical Materials

1-Methylpyridinium iodide derivatives, such as stilbazolium derivatives, exhibit significant nonlinear optical (NLO) properties . These properties are crucial for applications in photonic technologies, where organic molecules with strong donor-acceptor intermolecular interactions and high chromophore density are desired .

Crystal Growth and Analysis

This compound is also used in the growth of organic single crystals . The grown crystals’ systems and cell parameters can be verified by single crystal X-ray diffraction analysis, which is essential for understanding the material’s structural properties .

Analytical Standards

In analytical chemistry, 1-Methylpyridinium iodide serves as an analytical standard . It is used for the determination of analytes in food products by various analytical techniques, ensuring the accuracy and reliability of measurements .

Flavor and Fragrance Component

As a quaternary ammonium compound, it is found in flavor and fragrances , as well as in food and cosmetic products. Its role in these industries is often as a component that contributes to the overall sensory experience .

Biomedical Applications

1-Methylpyridinium iodide can act as a cross-linking agent in the fabrication of biodegradable cross-linked hyaluronic acid film and gelatin membranes, which are used for biomedical applications .

Dehydrating and Condensing Agent

Lastly, it is employed as a dehydrating agent for converting aldoximes to nitriles and alcohols into alkyl thiocyanates. It also serves as a condensing agent to synthesize various β-lactams from β-amino acids, highlighting its versatility in chemical reactions .

安全和危害

Safety data sheets suggest that 1-Methylpyridinium iodide should be handled with care. It is advised to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . It is also recommended to use this chemical in a well-ventilated area and to avoid allowing the material to contact humans, exposed food, or food utensils .

作用机制

Target of Action

1-Methylpyridin-1-ium iodide, also known as 1-Methylpyridinium iodide, is a compound that has been found to interact with primary amines or hydroxy groups in target molecules . It is used as a derivatization reagent in the analysis of catecholamines and amino acids .

Mode of Action

The compound interacts with its targets through a process known as derivatization. This process involves the modification of primary amines or hydroxy groups in the target molecules . The compound’s interaction with these groups can result in changes in the target molecules, which can then be analyzed using techniques such as mass spectrometry .

Biochemical Pathways

The compound has been found to regulate the PI3K/AKT and endoplasmic reticulum stress-related PERK/eIF2α pathways in HeLa cells . It has been shown to downregulate the PI3K/AKT pathway and induce endoplasmic reticulum stress-specific apoptosis via the PERK/eIF2α pathway .

Pharmacokinetics

It is known that the compound can be prepared by treating pyridine with dimethylsulfate

Result of Action

The compound’s action results in the inhibition of migration, invasion, and colony-forming ability of infected HeLa cells . It also induces endoplasmic reticulum stress-specific apoptosis . Moreover, it increases the levels of calcium and calmodulin, while decreasing the levels of endoplasmic reticulum calcium-binding proteins .

Action Environment

The action of 1-Methylpyridin-1-ium iodide can be influenced by environmental factors. For instance, structural transformations were observed in a methanolic solution containing the compound and bismuth iodide . These transformations were influenced by the temperature and the presence of hydroiodic acid

属性

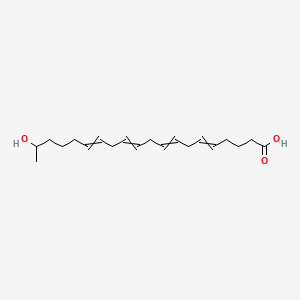

IUPAC Name |

1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNJFEXZDGURGZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883612 | |

| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpyridinium iodide | |

CAS RN |

930-73-4 | |

| Record name | 1-Methylpyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine methiodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLPYRIDINIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(-)-Methyl 4-[2-(2-hydroxy-3-phenoxypropylamino)ethoxy]phenoxyacetate](/img/structure/B1209358.png)

![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)